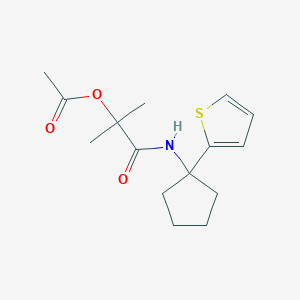

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate

Description

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate (hereafter referred to as the target compound) is a synthetic organic molecule featuring:

- A thiophen-2-yl substituent linked to a cyclopentyl ring.

- An amino bridge connecting the cyclopentyl group to a propan-2-yl acetate backbone.

- A methyl group and oxo (keto) functionalization on the propan-2-yl core.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[(1-thiophen-2-ylcyclopentyl)amino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11(17)19-14(2,3)13(18)16-15(8-4-5-9-15)12-7-6-10-20-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIBGSVTIKGABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NC1(CCCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a cyclopentylamine under controlled conditions to form the intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The acetate moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogs

Key Observations:

- Ring Systems : The target compound’s cyclopentyl group differs from the tetrahydro-2H-pyran in ’s analog, impacting polarity and solubility due to the absence of an oxygen atom .

- Thiophene Arrangement: Arctinone A acetate contains a bithiophene system with extended π-conjugation, likely enhancing UV absorption and electronic properties compared to the target compound’s single thiophene .

- Functional Groups : The acrylamide and propargyl groups in ’s compound suggest utility in click chemistry or polymer applications, whereas the target compound’s acetate may improve metabolic stability .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Biological Activity

2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate is a complex organic compound characterized by its unique structural features, including a thiophene ring, cyclopentyl group, and an acetate moiety. This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the condensation of a thiophene derivative and cyclopentylamine, followed by acetylation using acetic anhydride. This method ensures high yields and purity, facilitated by optimized reaction conditions in industrial settings .

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene ring can modulate the activity of enzymes and receptors, while the acetate group enhances solubility and bioavailability, promoting effective transport within biological systems .

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in treating infections.

Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, which could be beneficial for various inflammatory diseases.

Cancer Research: Its unique structure positions it as a potential therapeutic agent against certain cancer types, warranting further exploration in oncology .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific cellular pathways involved in inflammation. For instance, studies reported a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits superior activity due to its unique combination of functional groups. This uniqueness enhances its reactivity and biological efficacy compared to simpler thiophene derivatives .

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Methyl... | Thiophene, Cyclopentyl, Acetate | Antimicrobial, Anti-inflammatory | TBD |

| Methyl 2... | Thiophene Only | Moderate Antimicrobial | TBD |

| Thiophene... | Carboxylic Acid | Low Activity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.